molecular formula C19H26ClNO2 B3086056 {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride CAS No. 1158474-80-6

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride

Cat. No.: B3086056
CAS No.: 1158474-80-6
M. Wt: 335.9 g/mol
InChI Key: PPYPZEAENDYVJI-UHFFFAOYSA-N
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Description

This compound, also referred to as N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]butan-1-amine hydrochloride (CAS: 1158273-26-7), is a secondary amine hydrochloride derivative. Its structure features a benzyloxy group at the para position and a methoxy group at the meta position on the phenyl ring, with a butylamine chain attached to the benzylic carbon (Fig. 1). The InChIKey is VPOKPZPQSHUEBK-UHFFFAOYSA-N . It is utilized in pharmaceutical and biochemical research, particularly in studies involving neurotransmitter analogs or enzyme inhibitors due to its amine functionality and aromatic substituents.

Properties

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2.ClH/c1-3-4-12-20-14-17-10-11-18(19(13-17)21-2)22-15-16-8-6-5-7-9-16;/h5-11,13,20H,3-4,12,14-15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYPZEAENDYVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride typically involves multiple steps:

    Formation of the Benzyl Ether: The initial step involves the protection of the phenolic hydroxyl group by converting it into a benzyloxy group. This can be achieved by reacting the phenol with benzyl bromide in the presence of a base such as potassium carbonate.

    Amination: The butylamine group is introduced via a nucleophilic substitution reaction, where the benzyl ether derivative reacts with butylamine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the aromatic ring, leading to the formation of amines or reduced aromatic systems.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration can be achieved using a mixture of nitric and sulfuric acids, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines or reduced aromatic systems.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or cardiovascular systems.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride depends on its specific application:

    In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

    In Organic Synthesis: It acts as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Phenyl Ring

a) {[4-(Benzyloxy)phenyl]methyl}(butyl)amine Hydrochloride (CAS: 1158417-32-3)
  • Structural Difference : Lacks the 3-methoxy group present in the target compound.
  • Molecular Formula: C₁₉H₂₆ClNO₂ vs. C₂₀H₂₈ClNO₃ (target compound).
  • Molar Mass : 343.87 g/mol vs. 365.89 g/mol .
b) [4-(tert-Butoxy)-3-methoxyphenyl]methanamine (CAS: ZINC69760526)
  • Structural Difference : Replaces benzyloxy with a bulkier tert-butoxy group.
  • Impact : Increased steric bulk may hinder molecular docking in enzyme-active sites but could enhance metabolic stability due to reduced susceptibility to oxidative cleavage .

Variations in the Amine Side Chain

a) {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine Hydrochloride (CAS: 3D-NDA74150)
  • Structural Difference : Methyl group instead of butyl on the amine.
  • Impact : Shorter alkyl chain reduces lipophilicity (logP ~1.2 vs. ~3.5 for butyl), likely decreasing membrane permeability and bioavailability .
b) [3-(Methylthio)benzyl]amine Hydrochloride
  • Structural Difference : Methylthio (-SMe) group replaces benzyloxy-methoxy substituents.

Core Scaffold Modifications

a) (2H-1,3-Benzodioxol-5-yl)methylamine Hydrochloride (CAS: 935250-89-8)
  • Structural Difference : Benzodioxol ring (fused diethoxy structure) replaces the benzyloxy-methoxy phenyl group.
  • Impact : Enhanced rigidity from the fused ring system may improve binding specificity in chiral environments, such as serotonin receptors .
b) 4-(Butylthio)aniline Hydrochloride (CAS: 92286-68-5)
  • Structural Difference : Simplistic structure with a butylthio group on an aniline core.
  • Impact : The absence of the benzyl-methoxy motif and secondary amine reduces molecular complexity, favoring applications in agrochemical synthesis rather than CNS-targeted drug design .

Research Implications

  • Pharmacological Potential: The target compound’s dual benzyloxy and methoxy groups make it a candidate for studying adrenergic or dopaminergic receptors, where electron-rich aromatic systems are critical .
  • Synthetic Challenges : Introducing the 3-methoxy group requires precise ortho-directed substitution, complicating synthesis compared to simpler analogs .
  • Comparative Bioactivity : Butylamine derivatives generally exhibit longer half-lives than methylamine analogs due to increased lipophilicity, as seen in rodent pharmacokinetic studies .

Biological Activity

Introduction

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride is a synthetic organic compound characterized by its complex structure, which includes a benzyloxy group, a methoxy group, and a butyl amine moiety. The unique combination of these functional groups suggests significant potential for various biological activities, making it an interesting subject for pharmacological research.

Chemical Structure and Properties

The molecular formula of the compound can be deduced from its structural components, leading to specific predictions regarding its reactivity and pharmacological properties. The presence of the butyl amine moiety may influence its chemical reactivity and biological activity compared to its methyl and ethyl analogs.

Compound Name Structural Features Unique Properties
4-MethoxybenzylamineMethoxy group, primary amineKnown for antidepressant effects
3-BenzyloxyanilineBenzyloxy group, aromatic amineExhibits anticancer properties
2-(Butylamino)-1-(4-methoxyphenyl)ethanolButyl amine, methoxy groupPotentially used in pain management

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of these biological targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Biological Activity Spectrum

Preliminary studies suggest that the compound may exhibit a range of biological activities:

  • Antidepressant Effects : Due to the amine functionality, which is often associated with mood regulation.
  • Anti-inflammatory Properties : Related to the aromatic rings present in the structure.
  • Neuroprotective Activities : Potentially linked to interactions with neurotransmitter systems .

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted that compounds with similar structural features exhibited anticancer properties by suppressing metastasis in hepatocellular carcinoma (HCC) cell lines. The mechanism involved downregulation of proteins associated with epithelial-mesenchymal transition (EMT), which is crucial in cancer metastasis .
  • Neuroprotective Effects : Research on related compounds indicates potential neuroprotective activities through modulation of neurotransmitter systems, suggesting that this compound may also offer similar benefits.
  • Computational Predictions : Using computational methods like the Prediction of Activity Spectra for Substances (PASS), researchers have forecasted potential pharmacological effects based on structure-activity relationships. This computational approach has identified possible antidepressant and anti-inflammatory activities linked to the compound's structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride
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